

Spectroscopic Profile of 2-Carboethoxyimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Carboethoxyimidazole

Cat. No.: B105911

[Get Quote](#)

Introduction

2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its structural framework is a key component in various pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-carboethoxyimidazole**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-carboethoxyimidazole**.

Table 1: ^1H NMR Spectroscopic Data for **2-Carboethoxyimidazole** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.2	s	2H	H4 and H5 (imidazole ring)
4.42	q, J = 7.1 Hz	2H	-O-CH ₂ -CH ₃
1.41	t, J = 7.1 Hz	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **2-Carboethoxyimidazole**

Chemical Shift (δ) ppm	Assignment
~161	C=O (ester)
~138	C2 (imidazole ring)
~128	C4 and C5 (imidazole ring)
~62	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

Note: The signals for the imidazole ring carbons (C2, C4, and C5) in solution-state ¹³C NMR can sometimes be broad or difficult to observe due to rapid proton exchange (tautomerization) on the nitrogen atoms of the imidazole ring.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **2-Carboethoxyimidazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	N-H stretch (imidazole ring)
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1500-1450	Medium-Strong	C=N and C=C stretch (imidazole ring)
~1280	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry Data for **2-Carboethoxyimidazole**

m/z	Interpretation
140.06	Molecular Ion [M] ⁺
113.05	[M - C ₂ H ₅] ⁺
95.05	[M - OC ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2-carboethoxyimidazole** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- The solution was filtered through a small plug of glass wool into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -5 to 220 ppm
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount of **2-carboethoxyimidazole** (approximately 10-20 mg) was dissolved in a few drops of a volatile solvent such as methylene chloride.
- A single drop of this solution was applied to the surface of a clean, dry salt plate (KBr or NaCl).
- The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmission.
- Scan Range: 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty sample compartment was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

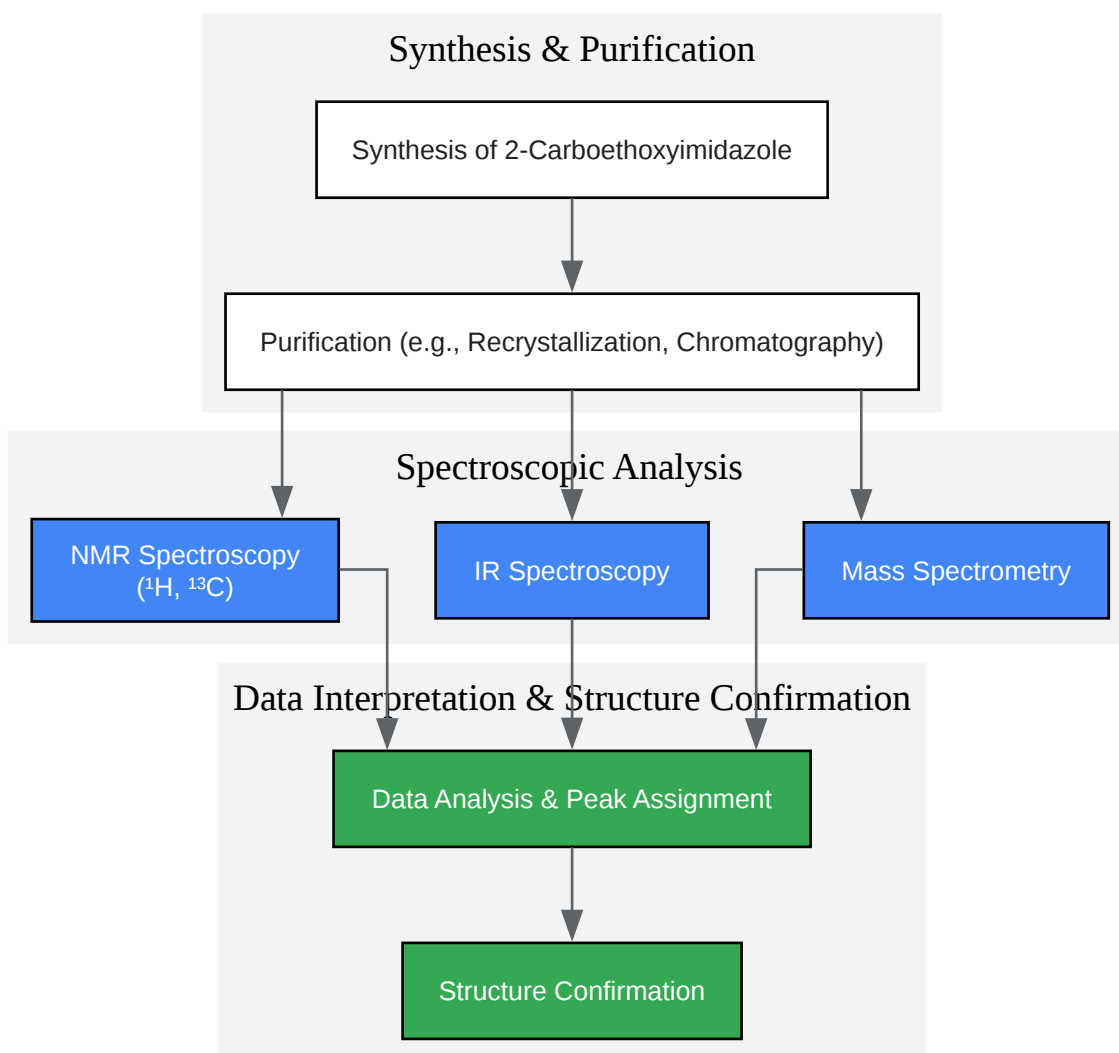
- Inlet: Gas Chromatography (GC) or direct insertion probe.
- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.

Mass Analysis:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Acquisition: The instrument was tuned and calibrated using a standard reference compound (e.g., perfluorotributylamine). The mass spectrum of **2-carboethoxyimidazole** was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions were determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-carboethoxyimidazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2-carboethoxyimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Carboethoxyimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105911#spectroscopic-data-nmr-ir-mass-spec-for-2-carboethoxyimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com